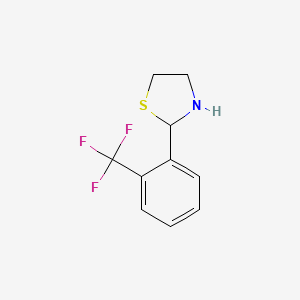
2-(5-Chlorovaleryl)oxazole
Descripción general
Descripción
2-(5-Chlorovaleryl)oxazole, also known as CVO, is a synthetic compound belonging to the class of oxazole molecules. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
Oxazoles can be prepared in the laboratory using a variety of methods. One of the most common methods is the cyclodehydration of amide oximes, a process that uses an acid catalyst to facilitate the removal of water from the compound . Other preparation methods include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis .Molecular Structure Analysis
Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . The ring structure of Oxazole is planar and aromatic .Chemical Reactions Analysis
Oxazole can undergo electrophilic substitution reactions. These reactions usually occur at position 5 of the oxazole ring . Oxazole can also undergo nucleophilic substitution reactions . Under certain conditions, Oxazole can also undergo ring-opening reactions .Physical And Chemical Properties Analysis
Oxazole is a colorless liquid under normal conditions with a characteristic smell. The ring structure of Oxazole is planar and aromatic. The aromaticity is due to the 6 π electrons forming a conjugated system .Aplicaciones Científicas De Investigación
Pharmaceutical Chemistry: Synthesis of Biologically Active Compounds
2-(5-Chlorovaleryl)oxazole: serves as a crucial intermediate in the synthesis of various biologically active compounds. Its oxazole ring is a common motif in many drugs due to its ability to bind to biological targets effectively. For instance, it’s used in the development of anti-inflammatory drugs, antifungal agents, and anticancer medications .
Catalysis: Magnetic Nanocatalysts
In the field of catalysis, 2-(5-Chlorovaleryl)oxazole derivatives can be synthesized using magnetic nanocatalysts. These catalysts offer advantages such as high stability, easy surface modification, and simple separation from reaction mixtures using an external magnet, making the process more efficient and eco-friendly .
Medicinal Chemistry: Drug Discovery
The oxazole ring found in 2-(5-Chlorovaleryl)oxazole is significant in medicinal chemistry. It’s involved in the discovery of new therapeutic agents due to its diverse biological activities and potential in treating diseases like bacterial infections, fungal conditions, and viral infections .
Organic Synthesis: Heterocyclic Chemistry
In organic synthesis, 2-(5-Chlorovaleryl)oxazole is used to create heterocyclic compounds with potential biological and medicinal properties. Its structure allows for the creation of diverse molecules that can be used in drug design and synthesis .
Bioactive Molecule Development: Structural Motif
The oxazole ring of 2-(5-Chlorovaleryl)oxazole is a structural motif in many bioactive molecules. This feature is crucial for the development of new compounds with specific pharmacological properties, including antibacterial, antiviral, and anticancer activities .
Nanotechnology: Particle Synthesis
In nanotechnology, 2-(5-Chlorovaleryl)oxazole can be employed in the synthesis of nanoparticles, particularly in the formation of spherical particles with controlled size and properties. These nanoparticles have applications in drug delivery and diagnostic imaging .
Enzyme Inhibition: Therapeutic Agents
Compounds derived from 2-(5-Chlorovaleryl)oxazole can act as enzyme inhibitors, blocking the activity of enzymes involved in disease pathways. This application is vital for developing new therapeutic agents for various diseases .
Agricultural Chemistry: Pesticide Development
Lastly, in agricultural chemistry, 2-(5-Chlorovaleryl)oxazole derivatives are explored for their use in pesticide development. Their ability to interact with biological systems makes them candidates for controlling pests and improving crop protection .
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-1-(1,3-oxazol-2-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c9-4-2-1-3-7(11)8-10-5-6-12-8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTYCPLCRGZAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642044 | |
| Record name | 5-Chloro-1-(1,3-oxazol-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898758-80-0 | |
| Record name | 5-Chloro-1-(1,3-oxazol-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid](/img/structure/B1368517.png)
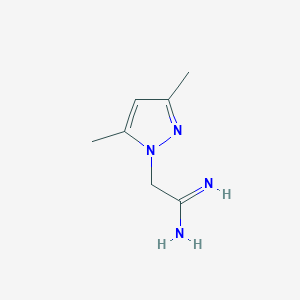
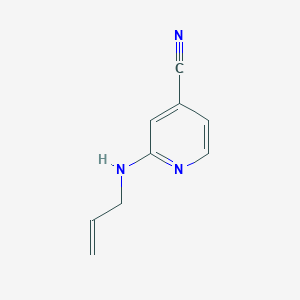
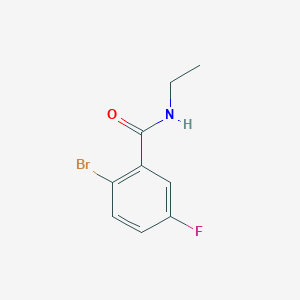
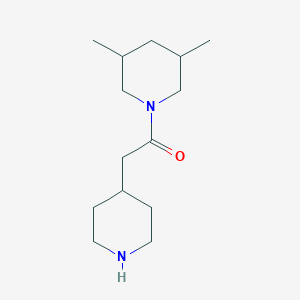
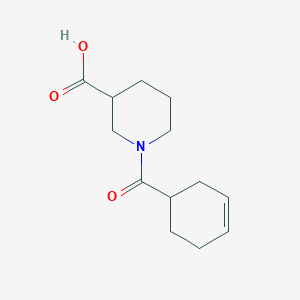
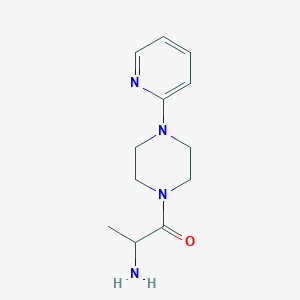
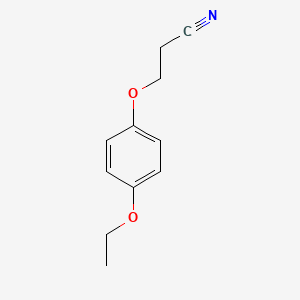


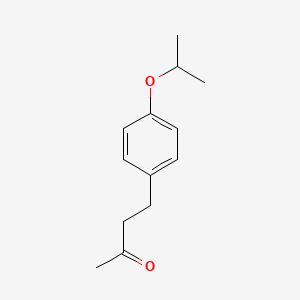
![N-[4-(Difluoromethoxy)benzyl]-N-ethylamine](/img/structure/B1368538.png)
